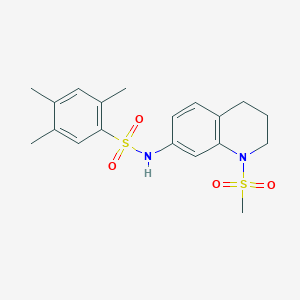

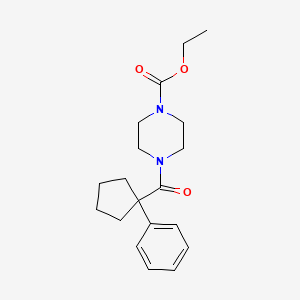

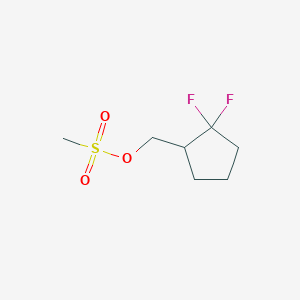

![molecular formula C31H33N3O4S3 B2481855 ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 500113-45-1](/img/structure/B2481855.png)

ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives involves several steps, including acetylation, cyclization, and reactions with aromatic aldehydes to form Schiff bases. These processes yield compounds with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006). Furthermore, ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate serves as a key intermediate for synthesizing heterocyclic compounds showing hypnotic activity, highlighting the versatility of thiophene derivatives in medicinal chemistry (Ghorab et al., 1995).

Molecular Structure Analysis

The structural analysis of similar sulfanylidene tetrahydropyrimidine derivatives reveals a unique arrangement of hydrogen-bonded ribbons, adopting conformations between boat, screw-boat, and twist-boat forms. This intricate hydrogen bonding plays a critical role in the molecule's stability and interactions (Sarojini et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes cyclization reactions under basic conditions to yield thiazin-4-ones with anti-allergy activity, demonstrating the potential of thiophene derivatives in producing biologically active molecules (Leistner et al., 1988).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not identified, related research on the synthesis and characterization of thiophene derivatives provides insight into their solubility, melting points, and crystalline structure, essential for understanding their behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including their ability to undergo reactions with hydrazine hydrate to produce fused benzothienopyrimidines with antioxidant activity, highlight their chemical versatility and potential utility in synthesizing compounds with desired biological activities (Aghekyan et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Potential Biological Activities

This compound is a part of a broader family of compounds synthesized for their potential antimicrobial and anti-inflammatory properties. For instance, Narayana et al. (2006) synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were screened for antibacterial, antifungal, and anti-inflammatory activities. A few of these compounds exhibited promising biological activity, suggesting that modifications of this core structure, including the one specified, could have significant therapeutic potentials (Narayana, Ashalatha, Raj, & Kumari, 2006).

Chemical Transformations and Derivative Synthesis

The compound's structure allows for diverse chemical transformations, leading to the synthesis of various novel derivatives with potential pharmacological activities. For example, Gad et al. (2020) discussed a multicomponent synthesis leading to derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showing significant antiproliferative potential against cancer cell lines. This highlights the versatility of the compound's core structure in generating new agents that could be explored for cancer therapy (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Propiedades

IUPAC Name |

ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O4S3/c1-3-38-30(37)26-20-12-8-5-9-13-22(20)40-28(26)32-24(35)17-39-31-33-27-25(21-15-14-18(2)16-23(21)41-27)29(36)34(31)19-10-6-4-7-11-19/h4,6-7,10-11,18H,3,5,8-9,12-17H2,1-2H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYOKTKPQFCDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

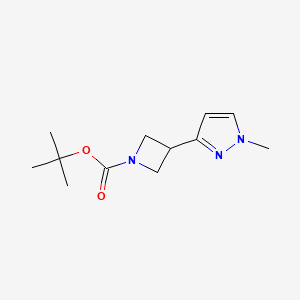

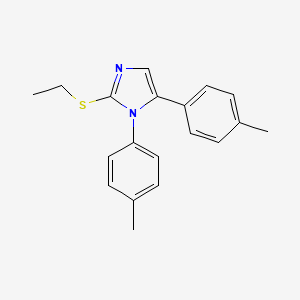

![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)

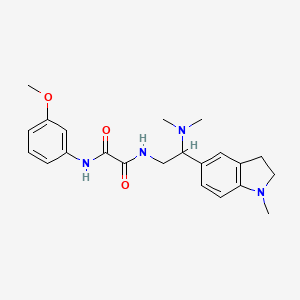

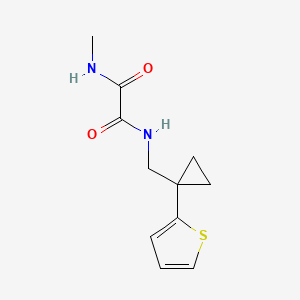

![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)

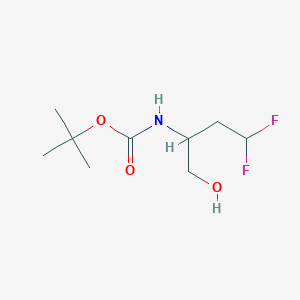

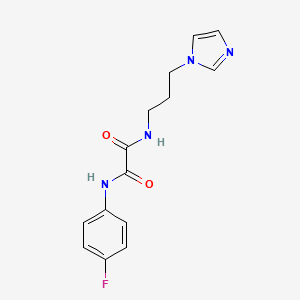

![N-[cyano(cyclopropyl)methyl]-1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2481790.png)

![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)